molecular formula C7H3F4NO2 B1265542 4-Amino-2,3,5,6-tetrafluorobenzoic acid CAS No. 944-43-4

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B1265542
CAS No.: 944-43-4
M. Wt: 209.1 g/mol
InChI Key: WTNSXWSOTDBWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3,5,6-tetrafluorobenzoic acid with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both amino and multiple fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This makes it particularly valuable in the synthesis of specialized compounds and materials.

Biological Activity

4-Amino-2,3,5,6-tetrafluorobenzoic acid (ATFBA) is a fluorinated aromatic compound with the molecular formula C7H3F4NO2\text{C}_7\text{H}_3\text{F}_4\text{NO}_2 and a molecular weight of 209.10 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. Its unique structure, featuring both amino and multiple fluorine groups, confers distinct chemical reactivity and biological activity compared to its analogs.

The biological activity of ATFBA is primarily attributed to its interaction with various molecular targets. It has been studied for its potential role in:

  • Peptide Synthesis : ATFBA is used as an intermediate in the synthesis of peptides and other complex organic molecules due to its ability to participate in nucleophilic substitution reactions .
  • Drug Development : The compound is investigated for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals which may exhibit enhanced bioavailability and stability .
  • Agricultural Applications : ATFBA's properties make it a candidate for developing agrochemicals that require enhanced efficacy and reduced environmental impact.

Case Studies and Research Findings

  • Stability in Photodetectors : A study highlighted ATFBA's role as a multifunctional additive in tin-lead perovskite photodetectors. The compound improves stability and performance by interacting with the perovskite matrix, enhancing charge transport properties.
  • Synthesis of Azobenzenes : Research has shown that ATFBA can be utilized to synthesize self-stabilized azobenzenes. These compounds exhibit unique optical properties that are valuable in materials science .
  • Thermal Stability : Investigations into the thermal stability of ATFBA derivatives indicate that they decompose at elevated temperatures, which can be advantageous for specific applications where thermal resistance is critical .

Comparative Analysis

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC7H3F4NO2209.10Peptide synthesis, drug development
2,3,4,5-Tetrafluorobenzoic acidC7H3F4O2180.10Less reactive in biological systems
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acidC7H4F4O3209.10Antimicrobial properties

Synthetic Routes

ATFBA can be synthesized through several methods:

  • Nucleophilic Substitution : The amino group can replace other functional groups on the aromatic ring under suitable conditions.
  • Fluorination Processes : Industrial production typically employs fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to achieve high yields .

Crystallization Studies

Recent studies have documented the crystallization behavior of ATFBA derivatives under various conditions. For instance, the formation of solvent-free and ethanol disolvate forms demonstrates how structural modifications can influence stability and reactivity .

Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSXWSOTDBWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241465
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-43-4
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 944-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetrafluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature and then placed in a bomb and heated at 100° for 20 hrs. The resulting solution is evaporated and the residue crystallized from chloroform-hexane to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,3,5,6-tetrafluorobenzoic acid
Reactant of Route 2
4-Amino-2,3,5,6-tetrafluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-2,3,5,6-tetrafluorobenzoic acid
Reactant of Route 4
4-Amino-2,3,5,6-tetrafluorobenzoic acid
Reactant of Route 5
4-Amino-2,3,5,6-tetrafluorobenzoic acid
Reactant of Route 6
4-Amino-2,3,5,6-tetrafluorobenzoic acid
Customer
Q & A

Q1: How does 4-Amino-2,3,5,6-tetrafluorobenzoic acid (ATFBA) interact with tin-lead perovskites to improve their stability and performance in photodetectors?

A1: ATFBA acts as a multifunctional additive in tin-lead perovskite photodetectors. Its effectiveness stems from the combined action of its different functional groups []:

    Q2: What are the structural characteristics of ATFBA and how are they relevant to its function in perovskite photodetectors?

    A2: While the provided abstract doesn't detail the specific spectroscopic data for ATFBA, it highlights the importance of its molecular structure in its function []:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.